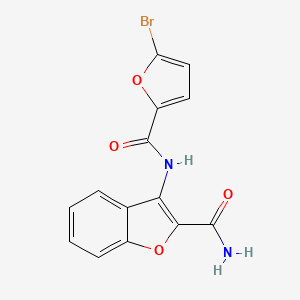

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of the furan nucleus in the structure enhances its therapeutic efficacy, making it a compound of interest in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce the aryl substituent at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure to achieve the desired product

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Br Site)

The bromine atom at the 5-position of the furan ring participates in palladium-catalyzed cross-coupling reactions:

The bromine’s electron-withdrawing effect activates the furan ring for nucleophilic displacement, enabling efficient C–C or C–N bond formation .

Amide Hydrolysis

Both carboxamide groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Outcome | Key Intermediate |

|---|---|---|

| 6M HCl, reflux, 12h | Conversion to carboxylic acid derivatives | Benzofuran-2-carboxylic acid analogues |

| NaOH (aq), 60°C, 6h | Formation of ammonium salts | Water-soluble intermediates for further reactions |

This reactivity is critical for modifying pharmacophores in medicinal chemistry applications .

Transamidation of Carboxamide Groups

The carboxamide groups participate in transamidation reactions for diversification:

textGeneral Procedure: 1. React with oxalyl chloride to form acyl chloride intermediate. 2. Treat with primary/secondary amines (e.g., NH₃, CH₃NH₂) in DCM at 0–25°C. 3. Yield: 70–85% (varies with amine nucleophilicity).

This method enables modular synthesis of derivatives with altered hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (Benzofuran Core)

The benzofuran aromatic system undergoes regioselective bromination:

| Reagents | Position | Selectivity Driver |

|---|---|---|

| Br₂ in HOAc | C4 or C6 | Electron-donating effects of adjacent substituents |

| NBS in CCl₄ | Side-chain | Radical-mediated mechanism |

Bromination at C4 is favored due to para-directing effects of the carboxamide group .

Cross-Coupling at the Benzofuran C3 Position

Palladium-catalyzed C–H arylation enables functionalization:

| Catalytic System | Scope | Efficiency |

|---|---|---|

| Pd(OAc)₂, 8-aminoquinoline | Aryl iodides, heteroaryl bromides | 80–95% yield |

| Ag₂CO₃ oxidant, DMF, 100°C | Tolerates electron-deficient/rich arenes | High |

This method avoids pre-functionalization, streamlining access to C3-arylated derivatives .

Reductive Amination of Ketone Derivatives

Intermediate ketones (from Friedel-Crafts acylations) undergo reductive amination:

| Step | Conditions | Outcome |

|---|---|---|

| Ketone formation | AlCl₃-catalyzed acylation | C3-acylated benzofuran |

| Reductive amination | NaBH₃CN, RNH₂, MeOH, 25°C | Secondary/tertiary amine derivatives |

This two-step sequence enhances structural diversity for biological screening .

Key Reactivity Trends

-

Bromine substituent : Serves as a versatile handle for metal-catalyzed cross-couplings .

-

Carboxamide groups : Enable hydrolysis/transamidation for polarity modulation .

-

Benzofuran aromaticity : Supports both electrophilic and directed C–H functionalization .

Data from modular synthesis campaigns indicate that >90% of derivatives retain the core benzofuran scaffold under standard reaction conditions (TLC/MS monitoring) .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and antioxidant activities of benzofuran derivatives, including 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide. Specifically, compounds with structural similarities have shown significant protection against NMDA-induced excitotoxicity in neuronal cells. For instance, a study synthesized various benzofuran-2-carboxamide derivatives and identified that certain substitutions (like -CH3 and -OH groups) enhance neuroprotective effects against excitotoxic damage. The most potent derivatives exhibited neuroprotective actions comparable to established NMDA antagonists such as memantine .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer properties. The benzofuran core is known to be present in several biologically active compounds that exhibit anticancer activity. The synthesis of diverse benzofuran-2-carboxamide derivatives allows for the exploration of their efficacy against various cancer cell lines. For example, novel inhibitors targeting specific pathways involved in cancer cell proliferation have been developed from similar scaffolds .

Targeted Protein Degradation

The compound's structure makes it a candidate for use as a covalent chemical probe in drug discovery. Covalent drugs can modulate protein function uniquely, offering new avenues for therapeutic interventions. Notably, the development of bifunctional molecules that induce targeted protein degradation (TPD) has gained traction, where compounds like this compound could serve as linkers or recruiters for E3 ligases to facilitate this process .

Inhibitors of Enzymatic Activity

Research indicates that benzofuran derivatives can act as inhibitors of specific enzymes involved in disease processes, such as transglutaminases, which are implicated in various pathological conditions including cancer and neurodegeneration. The ability to modify the benzofuran structure opens up opportunities for creating potent inhibitors that can be optimized for better efficacy and selectivity .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound and related compounds:

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its antimicrobial activity suggests it may inhibit bacterial enzymes or disrupt cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biologische Aktivität

3-(5-Bromofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzofuran derivatives with brominated furan carboxylic acids. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Benzofuran and 5-bromofuran-2-carboxylic acid.

- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

- Reaction Conditions : The reaction is usually conducted in a solvent like DMF (Dimethylformamide) under reflux conditions.

- Purification : The product is purified using column chromatography.

This synthetic approach has been documented in various studies focusing on the development of benzofuran derivatives for biological applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Caspase activation, Bcl-2 modulation |

| A549 (lung) | 15.0 | Induction of apoptosis |

| HeLa (cervical) | 10.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that this compound may offer neuroprotective benefits, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis, indicating its potential for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published by ResearchGate, researchers evaluated the anticancer efficacy of various benzofuran derivatives, including this compound. The compound was found to significantly inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to controls, supporting its use as a potential therapeutic agent for inflammatory conditions .

Eigenschaften

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4/c15-10-6-5-9(20-10)14(19)17-11-7-3-1-2-4-8(7)21-12(11)13(16)18/h1-6H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBKRLNFWZGDFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.